molecular formula C11H14O3 B8756374 Hydroxy(4-isopropylphenyl)acetic acid CAS No. 4607-63-0

Hydroxy(4-isopropylphenyl)acetic acid

Cat. No. B8756374
M. Wt: 194.23 g/mol
InChI Key: QGBGSPANMHQOAV-UHFFFAOYSA-N
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Patent
US05583147

Procedure details

To a solution of 4-isopropylmandelic acid (17 g) in methanol (150 ml) was added Dowex-50X-400® and the mixture was refluxed for 4 hours. After cooling it was filtered through Celite® and the filtrate was evaporated to give a syrupy residue of methyl 4-isopropylmandelate (18.9 g), which solidified upon storing at room temperature.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:14]=[CH:13][C:7]([CH:8]([OH:12])[C:9]([OH:11])=[O:10])=[CH:6][CH:5]=1)([CH3:3])[CH3:2].[CH3:15]O>>[CH:1]([C:4]1[CH:14]=[CH:13][C:7]([CH:8]([OH:12])[C:9]([O:11][CH3:15])=[O:10])=[CH:6][CH:5]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
C(C)(C)C1=CC=C(C(C(=O)O)O)C=C1
Name
Quantity
150 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling it
FILTRATION
Type
FILTRATION
Details
was filtered through Celite®
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CC=C(C(C(=O)OC)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 18.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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